4-Ethoxy-2-methylphenylboronic acid physical properties
4-Ethoxy-2-methylphenylboronic acid physical properties
An In-depth Technical Guide to the Physical Properties and Synthetic Utility of 4-Ethoxy-2-methylphenylboronic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Ethoxy-2-methylphenylboronic acid, a key organoboron intermediate in modern organic synthesis. The document details its core physical and chemical properties, spectroscopic characteristics, reactivity profile, and essential safety protocols. Designed for professionals in research and development, this guide consolidates critical data to support the effective and safe application of this versatile reagent in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors.
Introduction and Strategic Overview
4-Ethoxy-2-methylphenylboronic acid (CAS No. 313545-31-2) is a substituted arylboronic acid that has emerged as a valuable building block in synthetic chemistry. Its unique trifunctional structure—featuring a boronic acid moiety, an activating ethoxy group, and a sterically influencing methyl group—makes it a highly effective coupling partner in palladium-catalyzed cross-coupling reactions.
The primary utility of this compound lies in its application in the Suzuki-Miyaura reaction, a cornerstone of carbon-carbon bond formation. This reaction's tolerance of a wide range of functional groups and its relatively mild conditions have cemented its importance in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. 4-Ethoxy-2-methylphenylboronic acid allows for the strategic introduction of a substituted phenyl ring, a common scaffold in biologically active compounds and functional materials.
Core Physicochemical Properties
The fundamental properties of 4-Ethoxy-2-methylphenylboronic acid are summarized below. These data are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| CAS Number | 313545-31-2 | [1] |
| Molecular Formula | C₉H₁₃BO₃ | [1] |
| Molecular Weight | 180.01 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 168 °C | [1] |
| Purity | ≥95% (typically assessed by titration) | [1] |
| Synonyms | 4-Ethoxy-2-methylbenzeneboronic acid | [1] |
| Storage Conditions | Store at 2–8 °C, keep container tightly closed | [2][3] |
Structural and Spectroscopic Analysis
A thorough understanding of the compound's structure is essential for predicting its reactivity and for quality control. While specific, dedicated spectra for this compound are not publicly cataloged, its spectroscopic profile can be reliably predicted based on its constituent functional groups and data from analogous structures.
Predicted ¹H NMR Spectral Data
The proton nuclear magnetic resonance (¹H NMR) spectrum is a primary tool for structural verification. The expected chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃ are as follows:
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Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic region, typically between δ 6.7–7.8 ppm . Due to the substitution pattern, they will likely present as a complex multiplet or as distinct doublets and singlets.
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Ethoxy Methylene Protons (-O-CH₂-CH₃): These protons are adjacent to an oxygen atom and will appear as a quartet around δ 4.0 ppm .
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Ethoxy Methyl Protons (-O-CH₂-CH₃): These protons will be a triplet at approximately δ 1.4 ppm .
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Aryl Methyl Protons (Ar-CH₃): The methyl group attached directly to the aromatic ring will be a singlet around δ 2.3–2.5 ppm .[4]
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Boronic Acid Protons (-B(OH)₂): This signal is often broad and can be exchangeable with water in the solvent. It may appear over a wide range, typically δ 4.5–6.0 ppm , or may not be observed.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon skeleton:
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Aromatic Carbons (Ar-C): Six distinct signals are expected in the range of δ 110–160 ppm . The carbon attached to the boron atom (C-B) may show a broad signal or be difficult to observe. The carbon attached to the ethoxy group (C-O) will be significantly downfield.
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Ethoxy Methylene Carbon (-O-CH₂-CH₃): Expected around δ 63 ppm .
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Aryl Methyl Carbon (Ar-CH₃): Expected around δ 21 ppm .
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Ethoxy Methyl Carbon (-O-CH₂-CH₃): Expected around δ 15 ppm .[5][6]
Reactivity Profile and Synthetic Utility
The synthetic power of 4-Ethoxy-2-methylphenylboronic acid is most prominently demonstrated in the Suzuki-Miyaura cross-coupling reaction.
The Suzuki-Miyaura Cross-Coupling Reaction
This palladium-catalyzed reaction forms a C-C bond between the aryl group of the boronic acid and an organic halide (or triflate).[7] The reaction is valued for its mild conditions and functional group tolerance, making it a preferred method in complex molecule synthesis.[7]
The reaction proceeds via a well-established catalytic cycle involving three main steps:
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Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner.[8]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.[9]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the Pd(0) catalyst.[8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a representative workflow. Causality: The choice of base, solvent, and palladium source is critical and depends on the specific substrates. The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for transmetalation. The solvent system (e.g., Toluene/H₂O, Dioxane/H₂O) must solubilize both organic and inorganic reagents.
-
Inert Atmosphere Setup: Assemble a reaction flask with a condenser and magnetic stirrer. Purge the system with an inert gas (Argon or Nitrogen). This is crucial as the Pd(0) catalyst is oxygen-sensitive.
-
Reagent Addition: To the flask, add 4-Ethoxy-2-methylphenylboronic acid (1.2 eq.), the aryl halide (1.0 eq.), and the base (2.0–3.0 eq.).
-
Solvent and Catalyst Addition: Add the degassed solvent system. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1–5 mol%).
-
Reaction Execution: Heat the mixture to the desired temperature (e.g., 80–100 °C) and monitor the reaction progress using TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Safety, Handling, and Storage
Proper handling of 4-Ethoxy-2-methylphenylboronic acid is essential to ensure laboratory safety. The following information is based on data for structurally similar arylboronic acids.
Hazard Identification and Personal Protective Equipment (PPE)
Arylboronic acids are generally classified with the following hazards. A substance-specific Safety Data Sheet (SDS) should always be consulted.
| Hazard Category | GHS Classification | Recommended PPE |
| Skin Contact | H315: Causes skin irritation | Nitrile gloves, lab coat |
| Eye Contact | H319: Causes serious eye irritation | Safety goggles or face shield |
| Inhalation | H335: May cause respiratory irritation | Use in a chemical fume hood |
Safe Handling and Storage Protocol
A systematic approach to handling minimizes exposure and maintains compound integrity.
-
Engineering Controls: Always handle the solid powder in a well-ventilated chemical fume hood to prevent inhalation of dust.[10] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment: Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Dispensing: Avoid creating dust when weighing and transferring the material. Use a spatula and weigh into a container within the fume hood.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.
-
Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated at 2–8 °C as recommended.[3]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Caption: Logical workflow for the safe handling of chemical reagents.
Conclusion
4-Ethoxy-2-methylphenylboronic acid is a high-value synthetic intermediate with well-defined physical properties and a robust reactivity profile. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable method for constructing complex molecular architectures. By adhering to the technical specifications and safety protocols outlined in this guide, researchers can effectively leverage this reagent to advance projects in drug discovery, materials science, and beyond.
References
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
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BYJU'S. (n.d.). Suzuki coupling reaction. Retrieved from [Link]
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The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. Retrieved from [Link]
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ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved from [Link]
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ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. Retrieved from [Link]
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Agilent. (2018, April 30). SAFETY DATA SHEET. Retrieved from [Link]
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J. Org. Chem. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]
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Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]
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Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
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Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
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